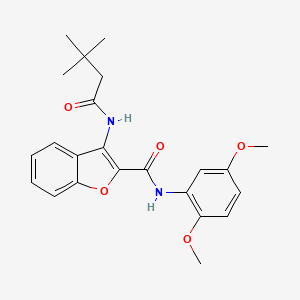
N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a dimethoxyphenyl group, and a dimethylbutanamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the Vilsmeier-Haack reaction.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and suitable catalysts.
Attachment of the Dimethylbutanamido Group: This step involves the formation of an amide bond between the benzofuran core and the dimethylbutanamido group. This can be achieved through amide coupling reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound interacts with to exert its effects.
Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes that are influenced by the compound.
Comparaison Avec Des Composés Similaires
N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
Benzofuran Derivatives: Compounds with a benzofuran core but different substituents, such as 2,3-dihydrobenzofuran or 2,5-dimethoxybenzofuran.
Amide Derivatives: Compounds with an amide functional group but different aromatic or aliphatic groups, such as N-(2,5-dimethoxyphenyl)acetamide or N-(3,3-dimethylbutanamido)benzamide.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)13-19(26)25-20-15-8-6-7-9-17(15)30-21(20)22(27)24-16-12-14(28-4)10-11-18(16)29-5/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRBYRILSFEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)
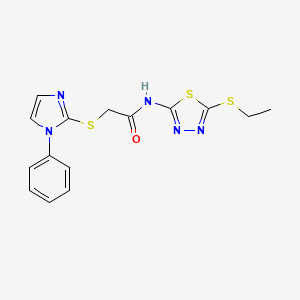
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618323.png)
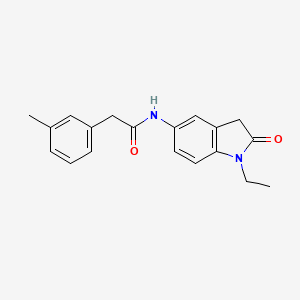
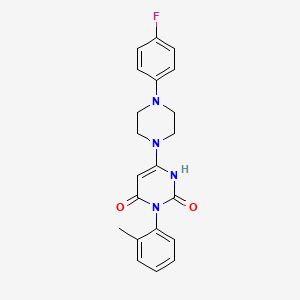
![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)
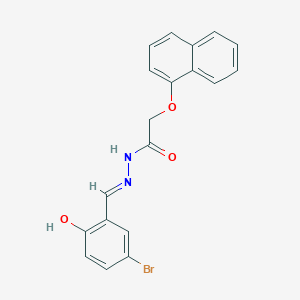
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)
![N-(3,4-dimethylphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide](/img/structure/B2618332.png)
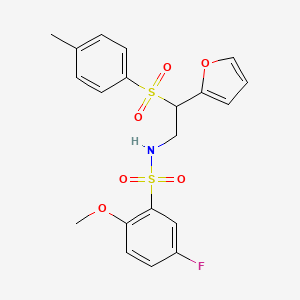
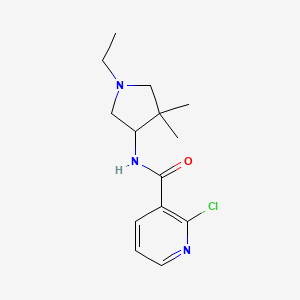
![2-(2-methoxyethoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2618339.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2618340.png)
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2618342.png)
